6-Amino-2-chloro-3,4-dimethoxybenzoic acid
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Overview
Description
6-Amino-2-chloro-3,4-dimethoxybenzoic acid is an organic compound with the molecular formula C9H10ClNO4 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-2-chloro-3,4-dimethoxybenzoic acid typically involves the chlorination of 3,4-dimethoxybenzoic acid followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent introduction of an amino group using ammonia or an amine derivative under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-chloro-3,4-dimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by a boronic acid derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or ammonia under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
- Substituted benzoic acids or amides.
- Oxidized products such as aldehydes or carboxylic acids.
- Reduced products such as alcohols.
- Coupled products with various aryl or alkyl groups .
Scientific Research Applications
6-Amino-2-chloro-3,4-dimethoxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-2-chloro-3,4-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The methoxy groups can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
- 2-Chloro-3,4-dimethoxybenzoic acid
- 2-Amino-4,5-dimethoxybenzoic acid
- 3,5-Dimethoxybenzoic acid
- 4-Bromo-3,5-dimethoxybenzoic acid
Comparison: 6-Amino-2-chloro-3,4-dimethoxybenzoic acid is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and potential therapeutic applications .
Properties
CAS No. |
637347-72-9 |
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Molecular Formula |
C9H10ClNO4 |
Molecular Weight |
231.63 g/mol |
IUPAC Name |
6-amino-2-chloro-3,4-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H10ClNO4/c1-14-5-3-4(11)6(9(12)13)7(10)8(5)15-2/h3H,11H2,1-2H3,(H,12,13) |
InChI Key |
PQBNIJKWHGYVMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)N)C(=O)O)Cl)OC |
Origin of Product |
United States |
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